molecular formula C7H7IN2 B1469250 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole CAS No. 1342861-74-8

1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole

Cat. No. B1469250
CAS RN: 1342861-74-8
M. Wt: 246.05 g/mol
InChI Key: NTNQZOIHECZZLT-UHFFFAOYSA-N
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Description

The compound “1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. At the 1-position of the pyrazole ring, there is a but-2-yn-1-yl group, which is a four-carbon chain with a triple bond between the second and third carbons. At the 4-position of the pyrazole ring, there is an iodine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triple bond in the but-2-yn-1-yl group could introduce some rigidity into the molecule, affecting its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triple bond in the but-2-yn-1-yl group could potentially undergo addition reactions. The iodine atom on the pyrazole ring might make that carbon more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom might increase its molecular weight and could affect its solubility and boiling point .

Scientific Research Applications

Structural Characterization and Analysis

The compound 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole, and its derivatives, have been the focus of various structural characterizations and analyses. For instance, the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one underwent spectroscopic techniques and X-ray diffraction studies, revealing a monoclinic system with specific unit cell parameters and crystal packing dominated by C⋯H···π interactions (Delgado et al., 2020). Another example is the synthesis and characterization of various 3,5-diaryl-1H-pyrazoles, demonstrating the formation of molecular dimers through intermolecular hydrogen bonds (Zheng et al., 2010).

Synthesis and Chemical Reactions

The synthesis and chemical reactions of 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole derivatives have been extensively studied. For instance, iodine-mediated synthesis approaches have been used to produce pyrano[2,3-c]pyrazoles, showcasing significant yields and specific antimicrobial activity (Parshad et al., 2014). Similarly, iodine(III)-mediated synthesis methods have been utilized to create a series of triazolopyridines with notable antibacterial and antifungal activities (Prakash et al., 2011). Moreover, ICl-induced dehydration/iodination methods have been applied to 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, providing a selective route to substituted 1-acyl-4-iodo-1H-pyrazoles (Waldo et al., 2008).

Applications in Electronics and Photonics

There have also been explorations into the applications of 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole derivatives in the field of electronics and photonics. For instance, mechanoluminescent and efficient white OLEDs have been developed using Pt(II) phosphors bearing spatially encumbered pyridinyl pyrazolate chelates, demonstrating high efficiency and stable chromaticity (Huang et al., 2013).

Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative activities of 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole derivatives have been a significant focus of research. Various studies have synthesized and tested the antimicrobial activity of such compounds, revealing their potential as potent antimicrobial agents against a range of bacterial and fungal strains (Hamed et al., 2020). Additionally, the synthesis of tetrasubstituted pyrazolopyridines from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde has been investigated, with some compounds showing low micromolar GI50 values against various cancer cell lines, indicating their potential in antiproliferative applications (Razmienė et al., 2021).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

1-but-2-ynyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNQZOIHECZZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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